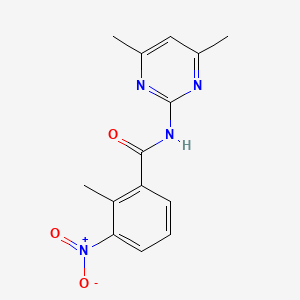
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with a nitro group at position 3 and a methyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines. For example, acetylacetone can react with guanidine nitrate in the presence of a base to form 4,6-dimethylpyrimidine.
Nitration of Benzamide: The benzamide moiety can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 3.
Coupling Reaction: The final step involves the coupling of the 4,6-dimethylpyrimidine with the nitrated benzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups on the pyrimidine ring can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It can be used as a probe to study the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: Pyrimidine derivatives are known for their herbicidal and pesticidal properties, and this compound can be explored for similar applications.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidine ring can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Exhibits antimicrobial and antioxidant activities.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Used in organic electronic materials.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups on the benzamide moiety, along with the dimethylpyrimidine ring, makes it a versatile compound for various applications in medicinal chemistry, materials science, and agriculture.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-7-9(2)16-14(15-8)17-13(19)11-5-4-6-12(10(11)3)18(20)21/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQHKHXJGJYLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
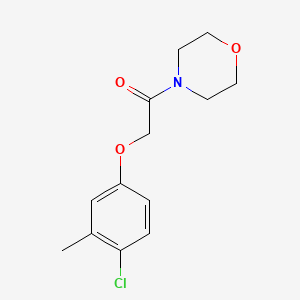
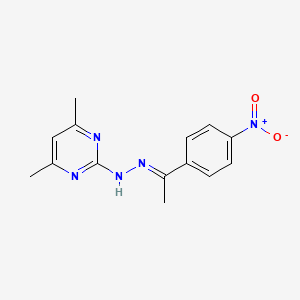
![2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B5749048.png)
![2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B5749054.png)

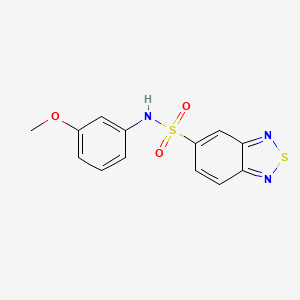
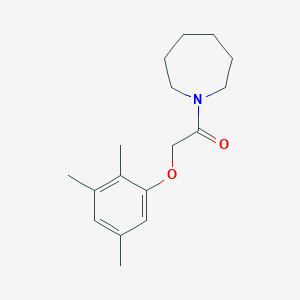
![2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
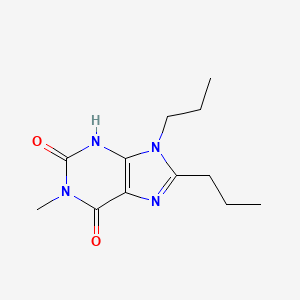
![N-[2-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5749110.png)

![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
